molecular formula C7H7Cl2F3N2 B1644144 [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 299163-40-9

[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No. B1644144
CAS RN: 299163-40-9
M. Wt: 247.04 g/mol
InChI Key: FRLINAXMXPSHSI-UHFFFAOYSA-N
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Description

“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 299163-40-9 . It has a molecular weight of 247.05 . The compound is stored under nitrogen at a temperature of 4°C . It is a solid substance .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6ClF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Physical And Chemical Properties Analysis

“[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride” is a solid substance . It has a molecular weight of 247.05 . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Synthesis of Derivatives and Antitumor Evaluation

One significant application of [2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride is in the synthesis of hydrazone derivatives, which have shown potential in antitumor evaluations. The compound serves as a precursor in reactions leading to the formation of pyridazine, 1,2,3-triazole, and pyrazole derivatives. Some of these synthesized products exhibited higher inhibitory effects towards cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), compared to standard treatments. This highlights its potential in developing anti-cancer agents (Wardakhan & Samir, 2012).

Environmental and Biological Studies

In environmental and biological contexts, derivatives of phenylhydrazine hydrochloride, a related compound, have been used to study embryonic cytotoxicity in zebrafish. These studies provide insights into the dose and time-dependent toxicological effects of phenylhydrazine hydrochloride derivatives, which could guide the safe use of these compounds in various applications. The research demonstrated that exposure to different concentrations of phenylhydrazine hydrochloride resulted in multiple phenotypic abnormalities and toxicity in zebrafish embryos and larvae, highlighting the importance of understanding the environmental and biological impacts of chemical compounds (Rajagopal, Balasubramanian, & Kalyanaraman, 2019).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms and hazard statements such as H317, H319 . Precautionary statements include P280, P305+P351+P338 . These codes correspond to specific safety measures that should be taken when handling the compound.

properties

IUPAC Name

[2-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLINAXMXPSHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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